molecular formula C9H10N2S2 B453956 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine CAS No. 524932-70-5

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine

Cat. No. B453956
CAS RN: 524932-70-5
M. Wt: 210.3g/mol
InChI Key: GYZHXUUINWLKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, also known as ETTA, is an organic compound used in scientific research as a laboratory reagent. It is a heterocyclic amine, meaning it contains both nitrogen and sulfur atoms in its structure. ETTA has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have a wide range of biological activities.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including 4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine, have shown promising results in antimicrobial studies. They have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, exhibiting potent antibacterial properties . These compounds can be crucial in developing new antibiotics to combat antibiotic-resistant bacteria.

Anticancer Properties

Some thiophene derivatives have been evaluated for their anticancer activity, particularly against human lung cancer cell lines (A-549). They have demonstrated effective cytotoxic activity, which could be harnessed in the development of novel anticancer drugs . The specific compound could be a candidate for further research in this field.

Antioxidant Effects

The antioxidant capacity of thiophene compounds has been assessed using methods like the DPPH assay. Certain derivatives have shown excellent antioxidant activity, which is beneficial in preventing oxidative stress-related diseases . This property could lead to the development of therapeutic agents that protect against cellular damage.

Anticorrosion Applications

In the field of materials science, thiophene derivatives have been used to test anticorrosion efficiency. Some compounds have shown high anticorrosion efficiency, which is significant for protecting metals from corrosion . This application is particularly relevant in industrial settings where metal preservation is critical.

Anti-inflammatory and Analgesic Effects

Thiophene derivatives are known to possess anti-inflammatory and analgesic properties. They can be incorporated into drugs that alleviate pain and reduce inflammation, making them valuable in treating conditions like arthritis .

Anesthetic Applications

Certain thiophene derivatives are used as voltage-gated sodium channel blockers and have anesthetic properties. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . Research into similar compounds could expand the range of available anesthetics.

Antifungal Activity

Thiophene compounds have also been tested for antifungal activity, showing effectiveness against fungi such as Candida albicans and Aspergillus niger. This opens up possibilities for new antifungal medications, which are crucial in treating fungal infections .

Kinase Inhibition

Thiophene derivatives have been identified as potential kinase inhibitors. Kinases are enzymes that play a vital role in various cellular processes, and their inhibition can be a strategy to treat diseases like cancer . Further exploration of thiophene compounds could lead to the discovery of new kinase inhibitors.

properties

IUPAC Name

4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZHXUUINWLKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethyl-thiophen-2-yl)-thiazol-2-ylamine

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